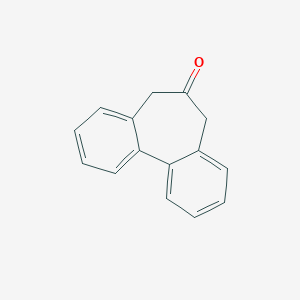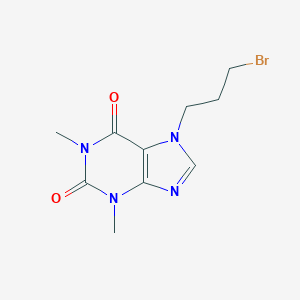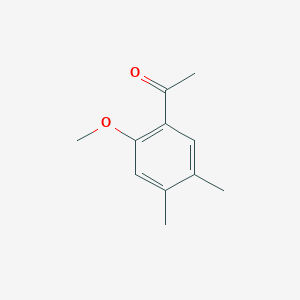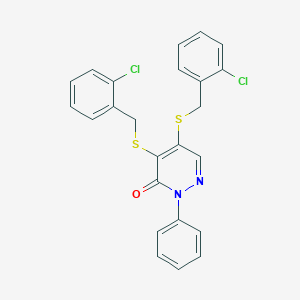
6H-Dibenzo(a,c)cyclohepten-6-one, 5,7-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Dibenzo(a,c)cyclohepten-6-one, 5,7-dihydro-, commonly known as Dibenzocycloheptene or DBCH, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DBCH has been studied extensively for its potential therapeutic applications due to its unique structure and mechanism of action.
Mécanisme D'action
DBCH acts as a selective antagonist of the dopamine D1 and D2 receptors, as well as the serotonin 5-HT2A receptor. This mechanism of action is thought to be responsible for its antipsychotic and antidepressant effects. DBCH has also been shown to have an analgesic effect by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
Biochemical and Physiological Effects
DBCH has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. DBCH has also been shown to decrease the levels of acetylcholine, a neurotransmitter involved in memory and learning. These effects have led to the investigation of DBCH as a potential treatment for neurological disorders such as Parkinson's and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DBCH has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for investigating the role of dopamine and serotonin in the brain. However, DBCH is also known to have several limitations. It has a short half-life and is rapidly metabolized in the body, making it difficult to study its long-term effects. Additionally, DBCH has a narrow therapeutic window, meaning that it can be toxic at high doses.
Orientations Futures
There are several future directions for research on DBCH. One area of interest is the development of new analogs with improved pharmacokinetic properties. Another area of interest is the investigation of DBCH as a potential treatment for other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the long-term effects of DBCH on the brain and body.
Méthodes De Synthèse
DBCH can be synthesized using a variety of methods, including the Pd-catalyzed coupling reaction of 2-bromoanisole and cycloheptanone, and the reduction of 6H-Dibenzo(a,c)cyclohepten-6-one, 5,7-dihydro-quinone with sodium borohydride. The synthesis of DBCH is a complex process that requires careful attention to detail and precise reaction conditions.
Applications De Recherche Scientifique
DBCH has been studied extensively for its potential therapeutic applications. It has been found to have a wide range of biological activities, including antipsychotic, antidepressant, and analgesic effects. DBCH has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propriétés
Numéro CAS |
1139-82-8 |
|---|---|
Formule moléculaire |
C15H12O |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-9-one |
InChI |
InChI=1S/C15H12O/c16-13-9-11-5-1-3-7-14(11)15-8-4-2-6-12(15)10-13/h1-8H,9-10H2 |
Clé InChI |
YGWVVRDRBWXLNX-UHFFFAOYSA-N |
SMILES |
C1C(=O)CC2=CC=CC=C2C3=CC=CC=C31 |
SMILES canonique |
C1C(=O)CC2=CC=CC=C2C3=CC=CC=C31 |
Autres numéros CAS |
1139-82-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)


![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)

![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)



![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)

![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)